4-Acetyl-2,6-dichlorophenyl dihydrogen phosphate
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Overview
Description
Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- is a chemical compound with the molecular formula C8H7Cl2O5P and a molecular weight of 285.02 g/mol . . This compound is characterized by the presence of a phosphonooxy group attached to a dichlorophenyl ring, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- typically involves the reaction of 2,6-dichloro-4-acetylphenol with phosphoric acid or its derivatives . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to maintain consistent production rates and high-quality output.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways. The dichlorophenyl ring may interact with cellular membranes and proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a phosphonooxy group.
1-(4-Amino-3,5-dichlorophenyl)ethanone: Contains an amino group instead of a phosphonooxy group.
Uniqueness
Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
128041-09-8 |
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Molecular Formula |
C8H7Cl2O5P |
Molecular Weight |
285.01 g/mol |
IUPAC Name |
(4-acetyl-2,6-dichlorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H7Cl2O5P/c1-4(11)5-2-6(9)8(7(10)3-5)15-16(12,13)14/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
UDOICACEEFJRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)OP(=O)(O)O)Cl |
Origin of Product |
United States |
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